molecular formula C9H8BrF3O B1527241 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene CAS No. 1248738-39-7

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene

Cat. No. B1527241
CAS RN: 1248738-39-7
M. Wt: 269.06 g/mol
InChI Key: CAYHGRNOMHKQTG-UHFFFAOYSA-N
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Description

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a unique chemical compound. It has the empirical formula C8H6BrF3O and a molecular weight of 255.03 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene can be represented by the SMILES string FC(F)(F)COc1cccc(Br)c1 . The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 .


Physical And Chemical Properties Analysis

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a solid at room temperature . It has a molecular weight of 255.03 . The compound’s IUPAC name is 3-bromophenyl 2,2,2-trifluoroethyl ether .

Scientific Research Applications

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene: A Comprehensive Analysis: This chemical compound has several scientific research applications. Below are detailed sections focusing on unique applications:

Synthesis of Atropisomeric Diphosphine Ligands

This compound is used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep, which is a 2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl .

Materials Science

It serves as a precursor in the synthesis of various materials, including liquid crystals, polymers, and OLEDs. For instance, it’s used in creating a liquid crystal material with excellent thermal stability and electro-optic properties .

Safety and Hazards

This compound is classified under Storage Class Code 13, which refers to non-combustible solids . It has a WGK of 3 . The flash point is not applicable . Safety precautions include avoiding heat, flames, and sparks, and not mixing with oxidizing agents . Possible hazardous combustion products include carbon monoxide, hydrogen fluoride, and hydrogen bromide .

Mechanism of Action

Mode of Action

Brominated compounds can undergo nucleophilic substitution reactions . This suggests that 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene may interact with its targets through a similar mechanism, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.

properties

IUPAC Name

1-bromo-3-(2,2,2-trifluoroethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-8-3-1-2-7(4-8)5-14-6-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYHGRNOMHKQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, a suspension of sodium hydride (352 mg, 60 wt. % oil dispersion) in tetrahydrofuran (10 ml) was cooled to 0° C., 2,2,2-trifluoroethanol (0.63 ml) was added thereto, and the mixture was stirred for 5 minutes. Then, 3-bromobenzyl bromide (2.00 g) was added thereto, and then the mixture was stirred at reflux for 1 hour. This reaction mixture was cooled to room temperature, a saturated aqueous solution of ammonium chloride was added thereto, and the mixture was extracted with ethyl acetate. This organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=1/0 to 10/1) to give the titled compound (2.05 g).
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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